An In-depth Technical Guide to the Chemical Properties of 3-Cyano-1-N-Fmoc-piperidine
An In-depth Technical Guide to the Chemical Properties of 3-Cyano-1-N-Fmoc-piperidine
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in modern medicinal chemistry, 3-Cyano-1-N-Fmoc-piperidine presents a unique scaffold for the synthesis of complex molecular architectures. Its strategic combination of a conformationally restricted piperidine ring, a reactive nitrile group, and a readily cleavable Fmoc protecting group makes it a versatile intermediate in the design of novel therapeutics. This guide provides a comprehensive overview of the core chemical properties of 3-Cyano-1-N-Fmoc-piperidine, offering insights into its synthesis, reactivity, and handling. The information presented herein is intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective application in multi-step syntheses. The key properties of 3-Cyano-1-N-Fmoc-piperidine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 332.4 g/mol | [1][2] |
| IUPAC Name | 9H-fluoren-9-ylmethyl 3-cyanopiperidine-1-carboxylate | [1][2] |
| CAS Number | 886362-86-3 | [1][2] |
| Appearance | White to off-white solid (typical) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and chloroform (CHCl₃). | |
| XLogP3 | 3.5 | [1][2] |
Synthesis and Structural Elucidation
The synthesis of 3-Cyano-1-N-Fmoc-piperidine is typically achieved through the protection of the secondary amine of 3-cyanopiperidine with the fluorenylmethyloxycarbonyl (Fmoc) group. This reaction is a standard procedure in peptide synthesis and organic chemistry.
General Synthetic Protocol
The Fmoc protection of 3-cyanopiperidine can be carried out using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. A typical experimental procedure is as follows:
Materials:
-
3-Cyanopiperidine hydrochloride
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or a mixture of dioxane and water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-cyanopiperidine hydrochloride in a suitable solvent (e.g., DCM or a dioxane/water mixture), add a base such as sodium bicarbonate or DIPEA to neutralize the hydrochloride and free the amine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of Fmoc-Cl in the same solvent to the cooled mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-Cyano-1-N-Fmoc-piperidine as a solid.
Causality Behind Experimental Choices:
-
Choice of Reagent: Fmoc-Cl is a common and effective reagent for introducing the Fmoc group. The reaction proceeds via nucleophilic attack of the secondary amine of 3-cyanopiperidine on the carbonyl carbon of Fmoc-Cl.
-
Role of the Base: A base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Sodium bicarbonate is a mild inorganic base, while DIPEA is a non-nucleophilic organic base, both suitable for this transformation.
-
Solvent System: The choice of solvent depends on the specific starting material and base used. A biphasic system like dioxane/water with an inorganic base or an anhydrous organic solvent like DCM with an organic base are common choices.
-
Purification: Flash column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or by-products.
Structural Characterization
The structure of 3-Cyano-1-N-Fmoc-piperidine can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the methylene protons of the methoxycarbonyl group, and the protons of the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons will be indicative of the 3-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carbamate, the carbons of the fluorenyl group, the cyano carbon, and the carbons of the piperidine ring.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the following functional groups:
-
Nitrile (C≡N) stretch: A sharp, medium-intensity band around 2240 cm⁻¹.
-
Carbamate (C=O) stretch: A strong absorption band in the region of 1680-1720 cm⁻¹.
-
C-O stretch: Bands associated with the carbamate linkage.
-
Aromatic C-H stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Signals below 3000 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ for C₂₁H₂₀N₂O₂ would be observed at m/z 332.15.
Reactivity and Chemical Behavior
The chemical reactivity of 3-Cyano-1-N-Fmoc-piperidine is primarily dictated by the three key functional moieties: the Fmoc-protected amine, the cyano group, and the piperidine ring.
Fmoc Group Deprotection
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, a cornerstone of solid-phase peptide synthesis (SPPS).[3] This property allows for its selective removal under mild conditions, leaving acid-labile protecting groups intact.
Mechanism of Deprotection: The deprotection proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine. The base abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.
Experimental Protocol for Fmoc Deprotection: A standard procedure for Fmoc deprotection involves treating the 3-Cyano-1-N-Fmoc-piperidine with a solution of 20% piperidine in DMF.[4][5][6]
-
Dissolve the Fmoc-protected compound in DMF.
-
Add a 20% (v/v) solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.
-
The progress of the deprotection can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up to isolate the deprotected 3-cyanopiperidine.
Self-Validating System: The deprotection can be monitored by UV-Vis spectroscopy by detecting the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.[7] This allows for quantitative assessment of the reaction's completion.
Caption: Fmoc deprotection workflow.
Reactions of the Cyano Group
The nitrile functionality in 3-Cyano-1-N-Fmoc-piperidine is a versatile handle for further chemical transformations. It can undergo a variety of reactions, including:
-
Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to 3-(aminomethyl)piperidine derivatives.
-
Hydrolysis: Acidic or basic hydrolysis of the nitrile can yield the corresponding carboxylic acid or amide, respectively. This allows for the introduction of a carboxyl or carboxamido group at the 3-position of the piperidine ring.
-
Grignard and Organolithium Reactions: Addition of Grignard or organolithium reagents to the nitrile group, followed by hydrolysis, can be used to synthesize ketones.
Reactions involving the Piperidine Ring
The piperidine ring itself is a saturated heterocycle and is generally stable to many reaction conditions. However, the ring conformation can influence the reactivity of the substituents. The axial or equatorial orientation of the cyano group can impact its accessibility and reactivity.
Applications in Drug Discovery and Development
Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs. The incorporation of a 3-cyano-piperidine moiety can impart desirable pharmacokinetic and pharmacodynamic properties to a molecule.
The Fmoc-protected form, 3-Cyano-1-N-Fmoc-piperidine, is particularly valuable as it allows for the controlled, stepwise assembly of complex molecules, especially in the context of peptide and peptidomimetic synthesis. The cyano group can serve as a precursor to other functional groups or as a key pharmacophoric element itself.
Caption: Role in drug discovery.
Safety and Handling
3-Cyano-1-N-Fmoc-piperidine should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Cyano-1-N-Fmoc-piperidine is a valuable and versatile building block for organic synthesis and drug discovery. Its unique combination of a conformationally defined piperidine core, a synthetically malleable cyano group, and a strategically placed Fmoc protecting group provides chemists with a powerful tool for the construction of novel and complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its successful and efficient utilization in the laboratory.
References
- Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. (2014).
-
PubChem. (n.d.). 3-Cyano-1-N-Fmoc-piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyano-1-N-Fmoc-piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
-
IRIS Biotech GmbH. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Materials and methods. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Aspartic acid, N-(9-phenyl-9H-fluoren-9-yl-, dimethyl ester. Retrieved from [Link]
-
Bio-protocol. (n.d.). Peptide Synthesis. Retrieved from [Link]
- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
-
National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. Retrieved from [Link]
-
DSpace@MIT. (2012). Observing Residual Structure in Disordered Peptides with Multidimensional Infrared Spectroscopy. Retrieved from [Link]
- Balamurugan, K., et al. (2021). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 26(11), 3235.
-
ResearchGate. (n.d.). 202636 PDFs | Review articles in 13C-NMR. Retrieved from [Link]
- Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392.
-
Alchem Pharmtech. (n.d.). CAS 886362-86-3 | 3-Cyano-1-N-Fmoc-piperidine. Retrieved from [Link]
- Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.
- Google Patents. (n.d.). WO2020062782A1 - Complete liquid-phase synthesis method of sinapultide.
